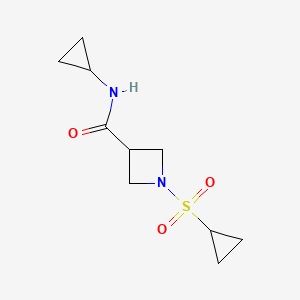![molecular formula C21H23N3O2 B2568792 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide CAS No. 1197606-06-6](/img/structure/B2568792.png)
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide, also known as BPCA, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic effects. The compound is synthesized using a multi-step process and has been shown to have promising results in various studies.
Mécanisme D'action
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide works by inhibiting the activity of certain enzymes and proteins, such as HDAC. HDAC is involved in the regulation of gene expression, and its inhibition by 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can lead to changes in the expression of genes that are involved in disease processes. 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has also been shown to inhibit the activity of other proteins, such as the transcription factor NF-κB, which is implicated in inflammation and cancer.
Biochemical and Physiological Effects
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can induce cell death in cancer cells and inhibit the growth of bacteria and viruses. In vivo studies have shown that 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can reduce inflammation and improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide in lab experiments is its specificity for certain enzymes and proteins, which can allow for more targeted and precise studies. However, one limitation of using 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide is its potential toxicity and side effects, which can affect the interpretation of results.
Orientations Futures
There are several future directions for the use of 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide in scientific research. One potential application is in the development of new cancer therapies, as 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to inhibit the activity of HDAC, which is implicated in cancer. Another potential application is in the treatment of inflammatory diseases, as 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to reduce inflammation in animal models. Additionally, further studies are needed to investigate the potential side effects and toxicity of 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide, as well as its pharmacokinetics and pharmacodynamics in humans.
Méthodes De Synthèse
The synthesis of 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide involves several steps, including the preparation of the starting materials and the coupling reaction. The starting materials are 4-(benzyloxy)aniline and 1-cyanocyclopentanecarboxylic acid, which are reacted together in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to further reactions to yield the final product, 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide.
Applications De Recherche Scientifique
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been used in scientific research as a potential therapeutic agent for various diseases. Studies have shown that 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide can inhibit the activity of certain enzymes and proteins that are involved in disease processes. For example, 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is implicated in cancer and other diseases.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-phenylmethoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-16-21(12-4-5-13-21)24-20(25)14-23-18-8-10-19(11-9-18)26-15-17-6-2-1-3-7-17/h1-3,6-11,23H,4-5,12-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALQJJFIEOBRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2568711.png)

![isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2568716.png)

![(5E)-5-[[3-(2,7-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2568718.png)

![3-[4-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2568722.png)
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2568724.png)

![2-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2568729.png)

![N-(benzenesulfonyl)-N-[3-(2-propanamido-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2568732.png)